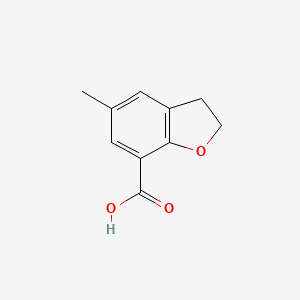
5-Methyl-2,3-Dihydrobenzofuran-7-carbonsäure
Übersicht
Beschreibung
The compound 5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of benzofuran derivatives can offer insights into its potential properties and applications.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the paper titled "First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives" describes a facile and inexpensive synthesis of methylenedioxy-bearing benzofuran-quinoline derivatives using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes under ultrasound irradiation conditions . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. In the case of the compound "Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate," the crystal structure reveals that the methylsulfinyl substituent lies on opposite sides of the plane of the benzofuran system, indicating that steric factors and substituent positioning play a significant role in the overall molecular conformation .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions depending on their substituents. The antimicrobial activity of certain methyl benzofuran-3-carboxylate derivatives was investigated, suggesting that these compounds can interact with biological targets . Additionally, the oxidation of a methylsulfanyl benzofuran derivative to a methylsulfinyl derivative was achieved using 3-chloroperoxybenzoic acid . These reactions demonstrate the chemical versatility of benzofuran derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For example, the presence of methylenedioxy groups and various substituents can affect the compound's reactivity and stability. The molecular docking studies, structural and spectroscopic properties of benzofuran-carboxylic acids derivatives were investigated using DFT calculations, revealing insights into their electronic properties, such as HOMO-LUMO gap energy and electronic transitions . These properties are crucial for understanding the reactivity and potential applications of the compounds.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranverbindungen haben starke Antitumoraktivitäten gezeigt . Zum Beispiel haben einige substituierte Benzofurane signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen gezeigt .
Antibakterielle Aktivität
Benzofuran-Derivate wurden mit antibakteriellen Eigenschaften gefunden . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika.
Antioxidative Aktivität
Diese Verbindungen wurden auch mit antioxidativen Aktivitäten gefunden . Dies bedeutet, dass sie möglicherweise bei der Behandlung von Krankheiten eingesetzt werden könnten, die durch oxidativen Stress verursacht werden.
Antivirale Aktivität
Benzofuranverbindungen haben antivirale Aktivitäten gezeigt . Beispielsweise wurde eine neuartige makrocyclische Benzofuranverbindung mit anti-Hepatitis-C-Virus-Aktivität entdeckt .
Antikrebsmittel
Benzofuran-Derivate wurden als Antikrebsmittel entwickelt und eingesetzt . Beispielsweise hat eine Reihe von Benzofuran-2-yl-(4,5-Dihydro-3,5-substituierten Diphenylpyrazol-1-yl)methanonverbindungen eine Antikrebsaktivität gegen die menschliche Ovarialkrebszelllinie A2780 gezeigt .
Synthese komplexer Benzofuran-Derivate
Benzofuran-Derivate werden auch bei der Synthese komplexerer Benzofuranverbindungen eingesetzt . Diese komplexen Derivate könnten möglicherweise noch vielfältigere Anwendungen im Bereich der medizinischen Chemie haben.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBLNTQBHDORPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
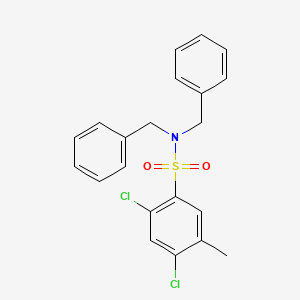
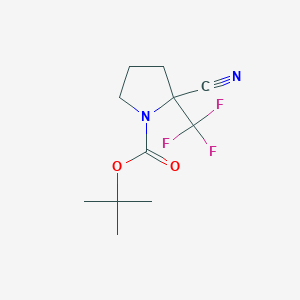
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide](/img/structure/B2547981.png)
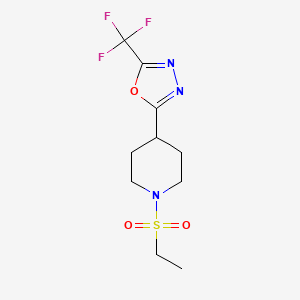

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)
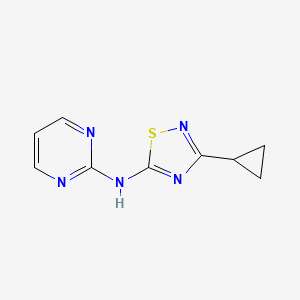
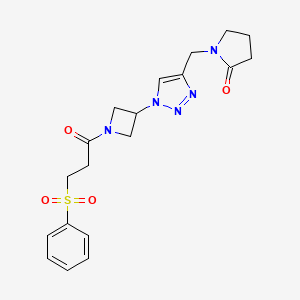
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)
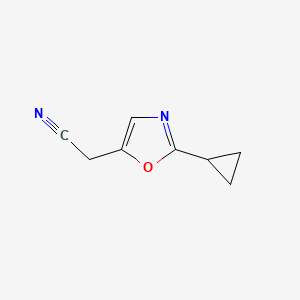

![4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2547998.png)
